molecular formula C8H16O2 B8771007 Furan, 2-(1,1-dimethylethoxy)tetrahydro-

Furan, 2-(1,1-dimethylethoxy)tetrahydro-

Cat. No.: B8771007
M. Wt: 144.21 g/mol
InChI Key: MATDIXOGHXOZDW-UHFFFAOYSA-N
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Preparation Methods

Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Furan, 2-(1,1-dimethylethoxy)tetrahydro- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of different reduced products.

    Substitution: Substitution reactions involving 2-butoxytetrahydrofuran can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

The mechanism by which 2-butoxytetrahydrofuran exerts its effects involves several molecular targets and pathways. It has been shown to bind to transcription factors such as heat shock factor 1 and DAF-16, which play crucial roles in proteostasis and stress response. By modulating these pathways, 2-butoxytetrahydrofuran can reduce protein aggregation, enhance autophagy, and improve cellular homeostasis. Additionally, it upregulates genes involved in fatty acid metabolism and glutathione synthesis, contributing to its antioxidative and neuroprotective effects .

Comparison with Similar Compounds

Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be compared with other similar cyclic ether compounds, such as:

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-butoxyoxolane

InChI

InChI=1S/C8H16O2/c1-2-3-6-9-8-5-4-7-10-8/h8H,2-7H2,1H3

InChI Key

MATDIXOGHXOZDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous 4-hydroxybutanal (502 g of 10.2 wt. % solution, 0.58 mol, 1.0 eq.), n-butanol (34.6 g, 0.47 mol, 0.80 eq.), hexanes (500 mL), and "Amberlyst-15" resin (product of Rohm and Haas Company, 2.3 g) are charged to a 2-L glass reaction vessel equipped with a magnetic stir bar. The two-phase mixture is stirred at ambient temperature (22° C.) for 17 h. The two liquid phases are separated from the ion-exchange resin. The hexane layer, which is separated from the aqueous phase and analyzed by gas chromatography (GC), contains 14.8 wt. % of 2-n-butoxytetrahydrofuran (59.4 g, 88.5% yield). Product identity is confirmed by infrared, 1H NMR, and 13C NMR spectroscopies. The aqueous phase contains 4.2% unreacted 4-hydroxybutanal.
Quantity
502 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step One

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